2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide
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Overview
Description
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include methoxy groups, a sulfonyl group, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the sulfonyl aniline intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methoxyaniline under basic conditions to form the sulfonyl aniline intermediate.
Acylation reaction: The sulfonyl aniline intermediate is then reacted with 3-methoxypropylamine and acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the sulfonyl group may produce sulfides or thiols.
Scientific Research Applications
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyethyl)acetamide
- 2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxybutyl)acetamide
Uniqueness
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications.
Properties
IUPAC Name |
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-16-8-10-19(11-9-16)28(24,25)22(15-20(23)21-12-5-13-26-2)17-6-4-7-18(14-17)27-3/h4,6-11,14H,5,12-13,15H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUXBTGCGTWLLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCOC)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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